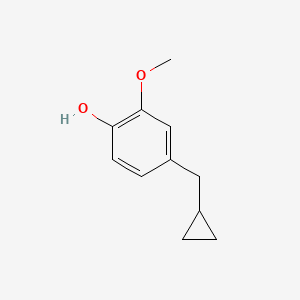

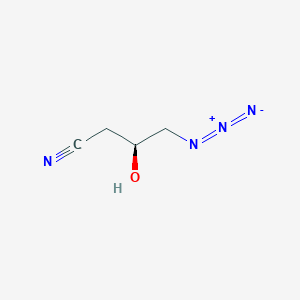

(3S)-4-Azido-3-hydroxybutanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

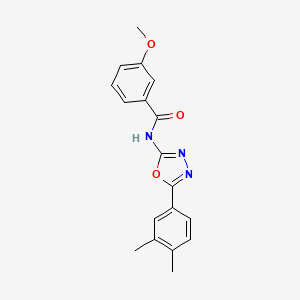

(3S)-4-Azido-3-hydroxybutanenitrile, also known as AHBN, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications as a bio-orthogonal reagent. AHBN is a small molecule that has an azide group and a nitrile group, which makes it a useful tool for the selective labeling of biomolecules.

Scientific Research Applications

Synthetic Chemistry Applications

Intermediate in Neurological Disorder Therapeutics Synthesis : (3S)-4-Azido-3-hydroxybutanenitrile acts as a precursor in the synthesis of 4-aminobutanenitrile, which is crucial for developing treatments for neurological disorders like Parkinson’s and Alzheimer’s disease. An improved synthesis method involving a modified Staudinger reduction has been found to increase yield, highlighting its significance in pharmaceutical synthesis (Capon et al., 2020).

Monomer-Activated Anionic Polymerization : The azido group in (3S)-4-Azido-3-hydroxybutanenitrile facilitates the direct synthesis of α-Azido,ω-hydroxypolyethers through monomer-activated anionic polymerization. This method allows for the creation of polyethers with controlled molar masses, showcasing its utility in polymer chemistry (Gervais et al., 2009).

Biomaterial Development

- Tissue Engineering Materials : Polyhydroxyalkanoates (PHAs), synthesized from microorganisms, utilize (3S)-4-Azido-3-hydroxybutanenitrile derivatives for developing biocompatible materials. These materials find applications in medical devices and tissue engineering, such as sutures, cardiovascular patches, and wound dressings, due to their desirable biodegradability and mechanical properties (Chen & Wu, 2005).

Analytical Methodologies

- Detection of Azide and Cyanide in Water : A biological method employing halohydrin dehalogenase has been developed for the quantitative detection of azide and cyanide in water. This method converts azide and cyanide to measurable organics, highlighting the role of (3S)-4-Azido-3-hydroxybutanenitrile derivatives in environmental monitoring (Wan et al., 2015).

properties

IUPAC Name |

(3S)-4-azido-3-hydroxybutanenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O/c5-2-1-4(9)3-7-8-6/h4,9H,1,3H2/t4-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBRGVTLYZNPAFJ-BYPYZUCNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)C(CN=[N+]=[N-])O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C#N)[C@@H](CN=[N+]=[N-])O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[7-[(4-Chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetamide](/img/structure/B2678188.png)

![(3aS,7aS)-3-allylhexahydro-3H-spiro[benzo[d]oxazole-2,3'-oxetane]](/img/structure/B2678189.png)

![2-{[(2-Bromophenyl)methyl]amino}butan-1-ol](/img/structure/B2678191.png)

![4-fluoro-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2678201.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-methylpyrazolo[1,5-a]quinazolin-5-amine](/img/structure/B2678202.png)

![Methyl 2-methoxy-5-[(prop-2-enoylamino)methyl]benzoate](/img/structure/B2678204.png)

![3-(((2-Fluorophenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2678207.png)